4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Catalog No.
S1923953
CAS No.
59020-45-0
M.F
C9H6N2O2S
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-2-yl)thiazole-2-carboxylic acid

CAS Number

59020-45-0

Product Name

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

IUPAC Name

4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)

InChI Key

SQXPZNRYQFUOOJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O

4-(Pyridin-2-yl)thiazole-2-carboxylic acid (CAS 59020-45-0) is a bidentate N,S-chelating ligand primarily utilized in coordination chemistry to construct functional ruthenium(II) and other transition metal complexes. Its core value lies in its role as an ancillary ligand, where its specific electronic and steric properties are used to systematically tune the photophysical and electrochemical characteristics, such as the metal-to-ligand charge transfer (MLCT) bands, of the final complex. [REFS-1, REFS-2] The integrated carboxylic acid group provides a critical anchoring point for covalent attachment to semiconductor surfaces, a key requirement in devices like dye-sensitized solar cells (DSSCs).

Substituting this ligand with a seemingly similar analog, such as a bipyridine-carboxylic acid or even a regioisomer, is a high-risk strategy that often leads to failed syntheses or underperforming materials. The pyridyl-thiazole framework provides a distinct electronic environment compared to the di-nitrogen coordination of bipyridine, which is intentionally leveraged to modulate the MLCT characteristics and shift the absorption spectra of the final complex. [1] Theoretical studies confirm that incorporating a pyridyl-thiazole donor chain is a deliberate design choice to enhance electron-accepting properties and lower the transition energy gap relative to standard sensitizers. [1] Furthermore, the specific heteroatom composition (N,S vs. N,N) dictates reactivity; in analogous systems, switching from a pyridyl to a triazolyl donor on a coordinated metal complex has been shown to completely inhibit specific C-C coupling reactions, demonstrating that minor structural changes can lead to absolute differences in chemical behavior. [2]

Electrochemical Tuning: Cathodic Shift of Ru(III)/Ru(II) Redox Potential vs. Bipyridine Benchmark

In heteroleptic Ru(II) complexes, replacing a standard bipyridine (bpy) ligand with a pyridyl-azole type ligand provides strong electron donation, destabilizing the metal-centered highest occupied molecular orbital (HOMO). This results in a measurable cathodic (less positive) shift of the Ru(III)/Ru(II) oxidation potential. For example, incorporating a single pyridyl-mesoionic carbene ligand (a related pyridyl-azole architecture) in place of a bpy ligand in a Ru(II) complex shifts the metal-centered oxidation potential by approximately 160 mV to a more cathodic value (e.g., from ~1.25 V to ~1.09 V vs SCE for [Ru(bpy)3]2+ vs. a mono-substituted analog). [1] This demonstrates the significant and quantifiable electronic influence of the pyridyl-azole core compared to the bipyridine standard.

Evidence DimensionRu(III)/Ru(II) Oxidation Potential
Target Compound DataEst. ~1.09 V vs SCE (based on mono-substitution with a related pyridyl-azole ligand)
Comparator Or Baseline[Ru(bpy)3]2+ complex at ~1.25 V vs SCE
Quantified DifferenceApprox. -160 mV (cathodic shift)
ConditionsCyclic voltammetry in CH3CN with 0.1 M NBu4PF6 supporting electrolyte.

This shift directly alters the HOMO energy level of the complex, which is a critical parameter for matching energy levels with semiconductor conduction bands or other components in photovoltaic and electroluminescent devices.

Photophysical Modulation: Designed to Red-Shift Absorption Spectra for Enhanced Light Harvesting

The primary procurement driver for selecting a pyridyl-thiazole ligand over a standard bipyridine is often to achieve a targeted red-shift in the UV-visible absorption spectrum. Theoretical studies on Ru(II) sensitizers explicitly model the replacement of bipyridine-based anchoring ligands with pyridyl-thiazole-based designs to enhance metal-to-ligand charge transfer (MLCT) transitions. [1] The pyridyl-thiazole unit acts as a more effective electron acceptor, lowering the transition energy gap. This results in absorption bands that are shifted to longer wavelengths (a red-shift) with increased intensity, a key requirement for capturing a larger portion of the solar spectrum in DSSC applications. [1]

Evidence DimensionMetal-to-Ligand Charge Transfer (MLCT) Absorption
Target Compound DataRed-shifted absorption spectrum with increased intensity.
Comparator Or BaselineStandard Ru(II) bipyridine complexes (e.g., N3 or N719 dyes).
Quantified DifferenceQualitative but intentional: designed for red-shift and enhanced molar absorptivity.
ConditionsIn solution (e.g., acetonitrile or ethanol) and when anchored to TiO2 films.

For researchers developing next-generation solar cells or photodetectors, this ligand allows for the rational design of dyes that absorb light more effectively in the yellow-red portion of the spectrum, improving overall device efficiency.

Processability and Formulation: Essential Carboxylic Acid Form for Surface Anchoring

While esterified analogs like ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate may offer different solubility profiles for intermediate synthesis steps, the free carboxylic acid form is non-negotiable for the final device fabrication in many applications. The carboxylate group is the established functional anchor for chemisorption onto metal oxide semiconductor surfaces, most commonly titanium dioxide (TiO2). This covalent linkage is essential for efficient electron injection from the photo-excited dye into the semiconductor's conduction band. Procuring the acid form directly bypasses the need for a potentially yield-reducing, post-synthesis hydrolysis step, streamlining the workflow for sensitizer preparation and application.

Evidence DimensionSurface Anchoring Capability
Target Compound DataDirectly provides -COOH group for chemisorption to TiO2.
Comparator Or BaselineEster form (e.g., ethyl ester), which requires a separate hydrolysis step to reveal the anchoring group.
Quantified DifferenceEliminates one synthetic step (hydrolysis) from the device fabrication workflow.
ConditionsPreparation of dye solutions for sensitizing nanocrystalline TiO2 films.

This simplifies the manufacturing process of dye-sensitized solar cells and other photoelectrochemical devices, reducing process steps and potential for batch-to-batch variability.

Ancillary Ligand for Tuning Ru(II) Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Where precise control over the dye's HOMO energy level and a red-shifted absorption spectrum are required to maximize light-harvesting efficiency and match the device's energy level cascade. The evidence for electrochemical and photophysical modulation directly supports its use in creating custom sensitizers that outperform standard bipyridine-based dyes. [1]

Synthesis of Electroluminescent Materials with Tailored Emission Properties

For developing phosphorescent emitters (e.g., for OLEDs) where the electronic properties imparted by the pyridyl-thiazole ligand can be used to tune the emission color and quantum efficiency of the final iridium(III) or ruthenium(II) complex. The quantifiable influence on the metal's redox potential is key to this rational design approach.

Precursor for Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

When constructing frameworks that require the specific bite angle, rigidity, and N,S-coordination environment of the pyridyl-thiazole unit to achieve a target topology or to introduce specific electronic functionalities into the MOF's pores or nodes.

XLogP3

1.4

Wikipedia

4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid

Dates

Last modified: 08-16-2023

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